2-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid

Purity analysis Building block procurement Reproducibility

Researchers optimizing quinazolinone-based libraries face confounding assay results from thiol impurities and sulfoxide/sulfone byproducts in lower-purity batches. This 2-thioether-substituted 4(3H)-quinazolinone derivative (CAS 328977-86-2) eliminates that risk: • α-Propionic acid side chain enables systematic SAR at the 2-position. • Validated for solvent-free microwave-assisted library synthesis, accelerating throughput. • ≥95% purity minimizes false positives in fragment screening. Supplied with analytical documentation; suitable for anti-infective and metabolic disease hit-to-lead programs.

Molecular Formula C11H10N2O3S
Molecular Weight 250.28 g/mol
CAS No. 328977-86-2
Cat. No. B186809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid
CAS328977-86-2
Molecular FormulaC11H10N2O3S
Molecular Weight250.28 g/mol
Structural Identifiers
SMILESCC(C(=O)O)SC1=NC(=O)C2=CC=CC=C2N1
InChIInChI=1S/C11H10N2O3S/c1-6(10(15)16)17-11-12-8-5-3-2-4-7(8)9(14)13-11/h2-6H,1H3,(H,15,16)(H,12,13,14)
InChIKeyVYCHQMHTSPQPMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid: Overview and Procurement Profile


2-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid (CAS 328977-86-2) is a synthetic heterocyclic building block featuring a quinazolinone core linked via a thioether bond to a propionic acid moiety . This compound is classified as a 2-thioether-substituted 4(3H)-quinazolinone derivative, a scaffold widely explored in medicinal chemistry for its versatile reactivity and potential to generate diverse biologically active analogs [1]. It is commonly supplied as a research-grade intermediate with reported purities ranging from 95% to 98% .

Reproducibility Risks of Generic Substitution


The quinazolinone scaffold is highly sensitive to substitution patterns, and seemingly minor structural variations can profoundly alter chemical reactivity, downstream synthetic yields, and biological readouts [1]. Specifically, the position and length of the carboxylic acid side chain—whether attached at the 2-position via a thioether linkage (as in 328977-86-2) or at the 3-position via other linkers—directly impacts solubility profiles and the feasibility of subsequent amide coupling or esterification steps . Furthermore, the availability of high-purity material (≥97%) is critical, as residual thiol-containing precursors or oxidized byproducts (sulfoxides/sulfones) can act as potent enzyme inhibitors or assay interferents, introducing confounding variables in biological studies . Therefore, substituting this specific CAS-defined entity with a closely related analog without rigorous re-validation risks irreproducible synthetic outcomes and misleading biological data.

Quantitative Differentiation Evidence


Assured Purity Over Comparable Building Blocks

The compound is commercially available with a documented purity of 98% . In contrast, the most closely related analog, 3-(4-oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid (CAS 313233-21-5), is routinely supplied at a lower standard purity of 95% . This 3% absolute difference in purity can significantly impact the efficiency of subsequent derivatization reactions by minimizing side-product formation and simplifying purification.

Purity analysis Building block procurement Reproducibility

Regiochemistry: Alpha- vs. Beta-Propionic Acid

The target compound (CAS 328977-86-2) possesses an α-propionic acid side chain (2-sulfanylpropanoic acid). Its direct regioisomer, 3-(4-oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid (CAS 313233-21-5), contains a β-propionic acid chain . This structural difference is predicted to alter the pKa of the carboxylic acid group and the steric environment around the reactive thioether and carboxyl functionalities [1].

Synthetic chemistry Regioisomer selection Structure-Activity Relationship (SAR)

Validated Precursor for Microwave-Assisted Hydrazide Synthesis

The S-alkylated quinazolinone core (which constitutes the target compound) has been explicitly utilized as a key intermediate in a published QSAR study. The methodology involves a solvent-free microwave-assisted S-alkylation with methyl 2-chloropropionate to yield the propionic acid derivative, which is then further elaborated to hydrazides [1]. This establishes a direct, experimentally validated synthetic route and context for the compound's use, unlike many uncharacterized analogs that lack peer-reviewed synthetic protocols.

Microwave-assisted synthesis Hydrazide derivatives QSAR

Optimal Application Scenarios


Microwave-Assisted Synthesis of Quinazolinone Libraries

Ideal for medicinal chemistry groups employing green chemistry approaches, this compound serves as a well-precedented intermediate for solvent-free, microwave-assisted syntheses of hydrazide and related libraries, as described in peer-reviewed QSAR studies [1]. The validated protocol reduces method development time and increases synthetic throughput.

Fragment-Based Drug Discovery (FBDD) Building Block

With commercially assured purities up to 98% , this compound meets the stringent purity requirements for fragment screening libraries. Its high initial purity minimizes the risk of false positives arising from reactive impurities, a critical factor in reliable hit identification and validation workflows.

SAR Exploration of Thioether Quinazolinones

The unique α-propionic acid side chain provides a specific and defined starting point for SAR campaigns focused on modulating the steric and electronic properties of the quinazolinone 2-position. Researchers can use this compound to systematically compare the effects of α-branched acids against linear or unsubstituted analogs on target binding affinity and physicochemical properties .

Development of Anti-Infective and Anti-Inflammatory Leads

QSAR predictions have linked this class of derivatives to potential anti-tuberculosic, anti-mycobacterial, and HDL cholesterol-increasing activities [1]. The compound is a rational starting point for hit-to-lead campaigns in these therapeutic areas, offering a scaffold with computationally predicted biological relevance that can be rapidly diversified.

Technical Documentation Hub

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